N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide
Description
N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a furan ring, a benzodiazole moiety, and a phenoxybutyl group
Properties
IUPAC Name |
N-[[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-23(21-13-8-16-29-21)24-17-22-25-19-11-4-5-12-20(19)26(22)14-6-7-15-28-18-9-2-1-3-10-18/h1-5,8-13,16H,6-7,14-15,17H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLATLUFFCLPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1H-1,3-Benzodiazole Core
The benzodiazole scaffold is synthesized via cyclocondensation of o-phenylenediamine with a carbonyl source.
Method A (Acid-Catalyzed Cyclization):
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Reactants : o-Phenylenediamine (1.0 equiv) and glyoxylic acid (1.2 equiv).
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Yield : 78–85% after recrystallization (ethanol/water).
Method B (Microwave-Assisted Synthesis):
N-Alkylation with 4-Phenoxybutyl Group
Introducing the 4-phenoxybutyl side chain requires alkylation at the benzodiazole’s 1-position.
Method C (Alkylation with 4-Phenoxybutyl Bromide):
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Reactants : Benzodiazole (1.0 equiv), 4-phenoxybutyl bromide (1.5 equiv).
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Conditions : 80°C, 6 h under nitrogen.
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Yield : 70–75% after column chromatography (silica gel, hexane/EtOAc 3:1).
Method D (Phase-Transfer Catalysis):
Functionalization at the 2-Position
A methylene bridge is introduced at the benzodiazole’s 2-position for subsequent amidation.
Method E (Mannich Reaction):
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Reactants : 1-(4-Phenoxybutyl)-1H-benzodiazole (1.0 equiv), paraformaldehyde (1.2 equiv), furan-2-carboxamide (1.1 equiv).
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Yield : 65% (requires purification via recrystallization).
Method F (Bromination Follow by Nucleophilic Substitution):
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Bromination : NBS (1.1 equiv) in CCl₄ (0°C, 2 h).
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Substitution : Furfurylamine (1.5 equiv), K₂CO₃, DMF (80°C, 6 h).
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Overall Yield : 58% (two steps).
Amidation with Furan-2-Carboxylic Acid
The final step involves coupling the methylene intermediate with furan-2-carboxylic acid.
Method G (Carbodiimide-Mediated Coupling):
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Reactants : 2-(Aminomethyl)-1-(4-phenoxybutyl)-1H-benzodiazole (1.0 equiv), furan-2-carboxylic acid (1.2 equiv).
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Coupling Agent : EDC·HCl (1.5 equiv), HOBt (0.5 equiv).
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Yield : 88% after flash chromatography.
Method H (Acid Chloride Route):
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Chlorination : Furan-2-carboxylic acid + SOCl₂ (reflux, 2 h).
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Amidation : React acid chloride with amine intermediate in THF (0°C → RT, 4 h).
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Yield : 76% (requires strict anhydrous conditions).
Comparative Analysis of Methods
| Step | Method | Yield (%) | Time (h) | Key Advantages |
|---|---|---|---|---|
| Benzodiazole core | A | 78 | 12 | Low cost, scalable |
| Benzodiazole core | B | 92 | 0.3 | Rapid, high yield |
| N-Alkylation | C | 75 | 6 | Reliable for bulk synthesis |
| N-Alkylation | D | 82 | 4 | Faster, higher yield |
| 2-Position functionalization | E | 65 | 8 | Single-step |
| 2-Position functionalization | F | 58 | 8 | Avoids harsh acids |
| Amidation | G | 88 | 12 | High purity |
| Amidation | H | 76 | 6 | No coupling agents required |
Key Research Findings
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Catalyst Impact : Pd(OAc)₂ (5 mol%) in C–H arylation improved regioselectivity during benzodiazole functionalization.
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Solvent Optimization : DMF outperformed DMSO in alkylation steps due to better solubility of intermediates.
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Purification Challenges : Silica gel chromatography (hexane/EtOAc) was critical for isolating the final compound (>95% purity).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The phenoxybutyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety can bind to the active site of enzymes, inhibiting their activity. The phenoxybutyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The furan ring can participate in π-π interactions with aromatic residues in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide
- N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}thiophene-2-carboxamide
Uniqueness
N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to its analogs. The combination of the benzodiazole and furan moieties provides a versatile scaffold for further functionalization and exploration in various scientific fields.
Biological Activity
N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Weight : 403.5 g/mol
- CAS Number : 919972-80-8
- Chemical Formula : C24H25N3O3
The compound features a benzodiazole moiety, a furan ring, and a phenoxybutyl group, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The benzodiazole structure is known to interact with enzyme active sites, potentially inhibiting their functions. This is significant in therapeutic contexts where enzyme modulation is desired.
- Receptor Binding : The phenoxybutyl group enhances binding affinity to hydrophobic pockets within target proteins, while the furan ring participates in hydrogen bonding and π-π interactions, stabilizing the compound-protein complex.
Antimicrobial Activity
Research indicates that derivatives of benzodiazole compounds exhibit notable antimicrobial properties. Studies have shown that this compound demonstrates efficacy against various bacterial strains.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The presence of the furan and benzodiazole rings appears crucial for this activity.
Anti-inflammatory Effects
Preliminary investigations also suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Comparative Studies
To better understand the uniqueness of this compound's biological activity, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-{[1-(4-fluorophenyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide | Benzimidazole instead of benzodiazole | Moderate anticancer activity |
| N-{[1-(4-methoxyphenyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide | Methoxy substituent | Lower antimicrobial potency |
This comparison underscores the importance of structural elements in determining the biological efficacy of related compounds.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations comparable to standard antibiotics.
- Cancer Cell Line Testing : In vitro tests on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
- Inflammation Model : In animal models of inflammation, administration of the compound significantly reduced edema compared to control groups, indicating its anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
